molecular formula C9H8N6O2S B11470390 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-thienylmethyl)-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-thienylmethyl)-

Cat. No.: B11470390
M. Wt: 264.27 g/mol
InChI Key: GAZKMCNEZJRUOZ-UHFFFAOYSA-N
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Description

3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine typically involves multiple steps. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds. For instance, the preparation of similar oxadiazole derivatives has been achieved through the nitration of 3-nitro-5-amino-1,2,4-oxadiazole followed by oxidation with sodium dichloroisocyanurate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Sodium dichloroisocyanurate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazoles.

Scientific Research Applications

3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, similar compounds have been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the production of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine lies in its combination of an oxadiazole ring with a thiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific energetic or electronic characteristics.

Properties

Molecular Formula

C9H8N6O2S

Molecular Weight

264.27 g/mol

IUPAC Name

4-[5-(thiophen-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H8N6O2S/c10-7-6(13-17-14-7)8-12-9(16-15-8)11-4-5-2-1-3-18-5/h1-3H,4H2,(H2,10,14)(H,11,12,15)

InChI Key

GAZKMCNEZJRUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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